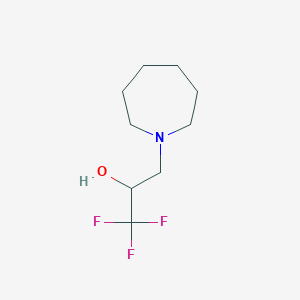

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)7-13-5-3-1-2-4-6-13/h8,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCJDNINKHXTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228409 | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672952-07-7 | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672952-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Azepan 1 Yl 1,1,1 Trifluoropropan 2 Ol and Analogous Fluorinated Amino Alcohols

Enantioselective Reduction of Trifluoroacetone Derivatives

A primary strategy for establishing the stereocenter of trifluoromethylated alcohols is the enantioselective reduction of corresponding trifluoroacetyl compounds. This approach leverages chiral catalysts or reagents to control the facial selectivity of hydride attack on the prochiral ketone.

One notable method involves the use of oxazaborolidine catalysts, such as those derived from chiral lactam alcohols and borane (B79455). These catalysts have demonstrated high enantioselectivities in the reduction of aromatic ketones. mdpi.com For trifluoromethyl ketones, the addition of a Lewis acid like BF3 has been shown to enhance enantioselectivity. mdpi.com This enhancement is attributed to the increased coordination of the carbonyl oxygen to the catalyst, facilitating a more ordered transition state. mdpi.com

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Oxazaborolidine/BH3-THF/BF3 | Trifluoroacetophenone | 60% | mdpi.com |

| CBS Catalyst | Acetophenone | up to 95% | york.ac.uk |

The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst derived from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, is a powerful tool for the enantioselective reduction of a wide range of ketones. york.ac.uk While not specifically detailed for trifluoroacetone in the provided context, its high efficiency with other ketones suggests its potential applicability.

Chiral Catalyst Development for Fluoroalcohol Synthesis

The development of novel chiral catalysts is central to advancing the synthesis of fluoroalcohols. These catalysts are designed to create a specific chiral environment around the reacting substrate, directing the formation of one enantiomer over the other.

Copper(II)-bisoxazolidine complexes have emerged as effective catalysts for the asymmetric nitroaldol (Henry) reaction of trifluoromethyl ketones. This reaction provides access to β-hydroxy nitroalkanes, which are versatile intermediates that can be converted to β-amino alcohols. rsc.orgnih.gov This method is notable for its high yields, excellent enantiomeric excesses, and tolerance of a wide range of functional groups. rsc.org

Organocatalysis also offers a metal-free approach to chiral fluoroalcohol synthesis. For instance, BINOL-derived catalysts have been used in the organocatalytic synthesis of α-trifluoromethyl boronic acids, which can then be converted to various chiral alcohols. digitellinc.com The development of novel chiral ligands, such as those based on sulfinamide functionality, has also expanded the toolkit for asymmetric synthesis, enabling transformations like catalytic asymmetric nitronate protonation. yale.edu

Recent advances in nickel-catalyzed asymmetric reductive cross-coupling reactions have provided a one-pot method for the synthesis of β-trifluoromethylated alcohols with adjacent stereocenters. acs.org This strategy involves the initial enantioselective formation of α-trifluoromethylated ketones from acyl chlorides, followed by a diastereoselective reduction. acs.org This method demonstrates good functional group compatibility and has been applied to the late-stage trifluoroalkylation of complex, biologically active molecules. acs.org

Stereochemical Aspects of 3 Azepan 1 Yl 1,1,1 Trifluoropropan 2 Ol

Stereoselective Synthesis and Diastereomeric Control

The stereoselective synthesis of β-amino-α-trifluoromethyl alcohols, such as 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol, is a challenging yet critical endeavor. The primary goal is to control the formation of the stereocenter at the C-2 position to obtain the desired enantiomer in high purity. Several synthetic strategies can be envisioned for this purpose, primarily involving the asymmetric reduction of a corresponding ketone precursor or the nucleophilic addition of a trifluoromethyl group to an amino-aldehyde.

One common approach involves the asymmetric reduction of 3-(azepan-1-yl)-1,1,1-trifluoropropan-2-one. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane® or (–)-DIP-Chloride™), have been successfully employed for the reduction of trifluoromethyl ketones to their corresponding alcohols with high enantioselectivity. The steric bulk of the trifluoromethyl group often plays a significant role in directing the stereochemical outcome of the reduction.

Alternatively, catalytic asymmetric hydrogenation using transition metal catalysts (e.g., Ru, Rh, Ir) complexed with chiral ligands (e.g., BINAP, DuPhos) offers an efficient and atom-economical route. The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Another viable strategy is the nucleophilic addition of a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃) to a chiral α-amino aldehyde. The stereoselectivity of this reaction can be controlled by the existing stereocenter in the aldehyde or by the use of a chiral catalyst.

Diastereomeric control becomes relevant when a chiral auxiliary is employed. For instance, the synthesis could proceed via an intermediate where a chiral auxiliary is attached to the azepane nitrogen or another part of the molecule. Subsequent reactions would then be influenced by the stereochemistry of this auxiliary, leading to the preferential formation of one diastereomer. The auxiliary can then be removed to yield the desired enantiomerically enriched product.

| Method | Precursor | Chiral Reagent/Catalyst | Expected Outcome (ee/dr) |

|---|---|---|---|

| Asymmetric Reduction | 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-one | (R)-CBS Catalyst / BH₃ | High ee (>95%) |

| Catalytic Asymmetric Hydrogenation | 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-one | Ru-BINAP | High ee (>98%) |

| Nucleophilic Trifluoromethylation | Chiral 2-(azepan-1-yl)acetaldehyde | TMSCF₃ / Chiral Lewis Acid | High dr (>90:10) |

Enantiomeric Resolution Techniques

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is a necessary alternative. Several techniques can be employed for this purpose.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent. Given the basic nature of the azepane nitrogen, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are suitable resolving agents. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino alcohol can be liberated by treatment with a base.

Chromatographic resolution is another powerful technique. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can effectively separate the enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving a wide range of chiral compounds.

Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The reaction is typically carried out in an organic solvent with an acyl donor.

| Technique | Resolving Agent/Method | Principle of Separation |

|---|---|---|

| Classical Resolution | (+)-Tartaric acid | Differential solubility of diastereomeric salts |

| Chiral HPLC | Cellulose-based chiral stationary phase | Differential interaction with the chiral stationary phase |

| Enzymatic Resolution | Lipase B from Candida antarctica (CALB) | Enantioselective acylation |

Chiral Recognition and Self-Recognition Phenomena in Fluorinated Alcohols

Chiral recognition is a phenomenon where a chiral molecule interacts differently with the two enantiomers of another chiral compound. In the context of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol, its enantiomers can be recognized by other chiral molecules, such as chiral receptors or shift reagents in NMR spectroscopy. The trifluoromethyl group and the hydroxyl group are key functionalities that can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to chiral recognition.

Fluorinated alcohols are known to be strong hydrogen bond donors, a property that can be exploited in chiral recognition. The hydroxyl proton of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is more acidic compared to its non-fluorinated analog, leading to stronger hydrogen bonds. This enhanced interaction can amplify the differences in the diastereomeric complexes formed with a chiral host, facilitating better recognition.

Self-recognition, or self-induced diastereomeric anisochronism (SIDA), is a phenomenon where in a non-chiral solvent, the NMR signals of a scalemic mixture (a mixture of enantiomers in a non-racemic ratio) may be split due to the formation of transient diastereomeric aggregates (homo- and heterochiral dimers or oligomers). The strong hydrogen bonding capabilities of fluorinated alcohols can promote such self-aggregation. The study of these phenomena can provide insights into the intermolecular forces at play and can also be used as a tool for determining enantiomeric excess by NMR.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For a fluorinated compound like 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol, a combination of standard and specialized NMR experiments is essential for a complete assignment of its complex structure.

Given the presence of a trifluoromethyl (CF3) group, ¹⁹F NMR spectroscopy offers significant advantages for structural analysis. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.org Its large chemical shift dispersion, typically spanning over 800 ppm, provides excellent signal resolution, making it easier to identify and characterize fluorinated species. wikipedia.org

For 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol, the CF3 group serves as a powerful spectroscopic sensor. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, and its value can provide insights into the conformation around the chiral center. Advanced NMR techniques are crucial for leveraging the information provided by the fluorine nucleus. numberanalytics.com Techniques such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to establish through-space proximities between the fluorine atoms and protons in the molecule, aiding in conformational analysis. researchgate.netrsc.org Furthermore, the analysis of scalar coupling constants (J-couplings) between fluorine and neighboring protons (³JHF) can provide valuable data on dihedral angles, further refining the solution-state structure.

Table 1: Representative ¹⁹F NMR Parameters for Trifluoromethyl Groups in Chiral Alcohols

| Parameter | Typical Value/Range | Information Provided |

|---|---|---|

| Chemical Shift (δ) | -70 to -85 ppm (relative to CFCl₃) | Electronic environment of the CF₃ group |

| ³JHF Coupling | 2-10 Hz | Dihedral angle between F-C-C-H |

| ²JCF Coupling | 25-35 Hz | Connectivity to the chiral carbon |

Note: The table provides expected ranges based on similar known compounds, as specific experimental data for 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is not available in the cited literature.

While ¹⁹F NMR provides specific information about the fluorinated part of the molecule, a full structural assignment requires a suite of multidimensional NMR experiments to resolve the signals from the azepane ring and the propanol (B110389) backbone. The flexibility of the seven-membered azepane ring leads to complex and often overlapping proton signals, making one-dimensional spectra difficult to interpret. thieme-connect.de

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton (¹H) and carbon (¹³C) resonances.

¹H-¹H Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, establishing the connectivity within the propanol chain and tracing the sequence of methylene (B1212753) groups within the azepane ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting the propanol side chain to the nitrogen atom of the azepane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of nuclei, which is essential for determining the preferred conformation of the flexible azepane ring and the relative orientation of the side chain in solution. mdpi.com

Table 2: Multidimensional NMR Experiments for Structural Assignment

| Experiment | Purpose | Information Obtained for 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol |

|---|---|---|

| COSY | Establish ¹H-¹H spin systems | Connectivity of CH-CH₂ in the propanol backbone and -(CH₂)₆- in the azepane ring. |

| HSQC | Correlate ¹H and directly bonded ¹³C | Assignment of all carbon signals. |

| HMBC | Identify long-range ¹H-¹³C correlations | Confirms connectivity between the propanol chain and the azepane nitrogen. |

| NOESY/ROESY | Detect through-space ¹H-¹H proximity | Determines solution-phase conformation and relative stereochemistry. |

Rotational Spectroscopy for High-Resolution Structural Determination

Rotational spectroscopy is a high-resolution gas-phase technique that provides exquisitely precise information about the moments of inertia of a molecule. From these, a definitive three-dimensional structure can be determined. It is particularly powerful for distinguishing between different conformers of flexible molecules.

Due to the flexibility of the azepane ring and rotation around the C-C and C-N single bonds, 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol can exist in multiple stable conformations. Each unique conformer has a distinct set of rotational constants (A, B, C) and therefore a unique rotational spectrum. umanitoba.ca

The experimental process involves introducing the molecule into a high vacuum and probing its interaction with microwave radiation. By comparing the experimentally measured rotational constants with those predicted from high-level quantum chemical calculations for various possible conformers, the specific structures present in the gas phase can be identified. rsc.orgresearchgate.net Studies on related molecules like fluorinated propanols have demonstrated the power of this technique to unravel complex conformational landscapes, even identifying multiple conformers coexisting in the jet expansion. nih.gov The analysis of centrifugal distortion constants provides further confirmation of the assignments. rsc.org

Determining the absolute configuration of a chiral molecule—whether it is the (R) or (S) enantiomer—is a critical task, particularly in pharmaceutical chemistry. While traditional methods like X-ray diffraction require crystalline samples, recent advances in rotational spectroscopy allow for this determination in the gas phase. nih.govmdpi.com

One powerful method is chiral tag rotational spectroscopy. nih.gov In this technique, the chiral analyte is co-expanded with a chiral "tag" molecule of known absolute configuration. The two molecules form a non-covalent diastereomeric complex held together by weak interactions like hydrogen bonds. The two possible diastereomers (e.g., R-analyte•••R-tag and S-analyte•••R-tag) have different shapes and thus distinct and predictable rotational spectra. By matching the observed spectrum to the calculated spectrum for one of the diastereomeric complexes, the absolute configuration of the analyte can be unambiguously assigned. illinois.edu

X-ray Diffraction Analysis for Solid-State Structure and Configuration

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol can be grown, this technique can provide an unambiguous determination of its molecular structure.

The analysis yields a detailed picture of the molecule, including:

Bond lengths, bond angles, and torsion angles with very high precision.

The exact conformation of the molecule as it exists in the crystal lattice, including the pucker of the azepane ring.

The relative stereochemistry between different chiral centers if more than one were present.

The absolute configuration , typically determined using anomalous dispersion effects if a heavy atom is present or by using specific crystallographic techniques.

Intermolecular interactions , such as hydrogen bonding or van der Waals forces, that dictate how the molecules pack together in the crystal.

This information is invaluable for understanding the intrinsic structural preferences of the molecule and the non-covalent forces that govern its self-assembly.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol |

| 3,3,3-trifluoropropanol |

| 2,2,3,3,3-pentafluoropropanol |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a important technique for the analysis of the vibrational modes of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol. By identifying the absorption frequencies of specific functional groups, IR spectroscopy provides valuable insights into the molecular structure of the compound. The key functional groups present in 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol include the hydroxyl (-OH) group, the trifluoromethyl (-CF3) group, the azepane ring, and the aliphatic carbon-hydrogen (C-H) bonds.

The IR spectrum of this compound is characterized by a number of distinct absorption bands that correspond to the stretching and bending vibrations of these groups. The presence of the hydroxyl group is typically indicated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of O-H stretching vibrations and is broadened due to hydrogen bonding. orgchemboulder.comspectroscopyonline.com

The trifluoromethyl group is expected to show strong absorption bands in the 1350-1100 cm⁻¹ region, which are attributed to the C-F stretching vibrations. ias.ac.inresearchgate.net Specifically, the asymmetrical and symmetrical stretching modes of the CF3 group are known to be very intense. cdnsciencepub.com

The aliphatic C-H bonds in the propanol backbone and the azepane ring give rise to stretching vibrations in the 3000-2850 cm⁻¹ range. gatech.edulibretexts.org Additionally, C-H bending vibrations are expected to appear in the fingerprint region, typically between 1470-1350 cm⁻¹. libretexts.org The C-N stretching vibration of the tertiary amine within the azepane ring is anticipated to produce a weak to medium absorption band in the 1250-1000 cm⁻¹ region. msu.edu

The following table summarizes the expected characteristic IR absorption frequencies for 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aliphatic C-H | C-H Bend | 1470 - 1350 | Variable |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1100 | Strong |

| Tertiary Amine (C-N) | C-N Stretch | 1250 - 1000 | Weak to Medium |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the equilibrium geometry and electronic properties of molecules. While specific studies on 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol are not prevalent in published literature, extensive research on analogous β-amino-α-trifluoromethyl alcohols allows for a detailed and accurate extrapolation of its characteristics.

Natural Bond Orbital (NBO) analysis is frequently used to investigate the electronic structure, revealing charge distribution and hyperconjugative interactions. In β-amino-α-trifluoromethyl alcohols, the nitrogen atom of the amino group acts as a Lewis base, while the hydroxyl proton is a Lewis acid. The CF₃ group induces a partial positive charge on the adjacent carbon and the hydroxyl-bearing carbon, influencing the molecule's reactivity and interaction potential. NBO analysis often shows significant delocalization of electron density, particularly involving the lone pair of the nitrogen and oxygen atoms interacting with antibonding orbitals within the molecule, which contributes to conformational stability. researchgate.netekb.egijcce.ac.ir

Table 1: Representative Geometric Parameters for a β-Amino-α-Trifluoromethyl Alcohol Moiety (Calculated) (Note: Data is based on calculations of analogous compounds like 2-amino-1-trifluoromethylethanol and is intended to be representative.)

| Parameter | Typical Calculated Value | Influence of -CF₃ Group |

| C-CF₃ Bond Length | ~1.34 Å | Shorter and stronger than a C-CH₃ bond |

| C-O Bond Length | ~1.42 Å | Slightly shortened due to inductive effects |

| C-N Bond Length | ~1.46 Å | Standard for a C-N single bond |

| O-C-C-N Dihedral Angle | Varies with conformation | Governs proximity of OH and N for H-bonding |

| Atomic Charge on N | Highly negative | Indicates role as H-bond acceptor |

| Atomic Charge on O | Highly negative | Indicates role as H-bond donor/acceptor |

Conformational Analysis and Energy Landscapes of Fluorinated Alcohols

The conformational landscape of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is complex, primarily due to the rotational freedom around the C-C, C-O, and C-N single bonds, as well as the puckering of the seven-membered azepane ring. The presence of the fluorine atoms introduces specific stereoelectronic effects that significantly influence conformational preferences.

One of the key phenomena is the "gauche effect," where the preferred conformation about a C-C bond has bulky or electronegative groups positioned gauche (at a ~60° dihedral angle) to each other, contrary to what would be expected from sterics alone. For fluorinated alcohols, this is often driven by stabilizing hyperconjugative interactions, such as the delocalization of electron density from an oxygen lone pair into an antibonding σ* C-F orbital. rsc.org

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Fluorine Effects)

The interactions within and between molecules of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol are dominated by hydrogen bonding and the unique effects of the trifluoromethyl group.

Intramolecular Interactions: The most significant intramolecular interaction is the hydrogen bond between the hydroxyl (-OH) group (donor) and the azepane nitrogen atom (acceptor). A combined experimental and theoretical study on the simpler analogue, 2-amino-1-trifluoromethylethanol (2ATFME), demonstrated that the electron-withdrawing CF₃ group strongly enhances this intramolecular hydrogen bond compared to its non-fluorinated counterpart. nih.govnih.govacs.org This strengthening is attributed to the inductive effect of the CF₃ group, which increases the acidity of the hydroxyl proton, making it a better hydrogen bond donor. acs.org This leads to a shorter O···N distance, a more linear O-H···N angle, and a more planar arrangement of the atoms involved. nih.govnih.gov

Table 2: Comparison of Intramolecular Hydrogen Bond Parameters (Note: Data is based on published values for 2-amino-1-trifluoromethylethanol (2ATFME) and its non-fluorinated analog, 2-aminoethanol (2AE), to illustrate the fluorine effect.) nih.govnih.gov

| Parameter | 2-Aminoethanol (2AE) | 2-Amino-1-trifluoromethylethanol (2ATFME) | Effect of -CF₃ Group |

| r(O···N) Distance | ~2.85 Å | ~2.74 Å | 4% decrease (stronger bond) |

| θ(O-H···N) Angle | ~135° | ~143° | 6% increase (more linear) |

| τ(C-O-H···N) Torsional Angle | ~26° | ~20° | 23% decrease (more planar) |

Reaction Mechanism Studies of Trifluoromethylation Processes

The synthesis of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol can be achieved through several trifluoromethylation processes. Theoretical studies of these reaction mechanisms provide crucial information about transition states, reaction intermediates, and stereoselectivity. Two primary synthetic routes are the nucleophilic trifluoromethylation of an α-amino aldehyde and the ring-opening of a trifluoromethyl-substituted epoxide.

Nucleophilic Trifluoromethylation of an Aldehyde: This common method involves the reaction of an α-(azepan-1-yl)acetaldehyde with a nucleophilic trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent. mdpi.comsemanticscholar.org The reaction is typically initiated by a fluoride (B91410) source (e.g., TBAF) or another base, which activates the TMSCF₃. semanticscholar.org The mechanism proceeds via the formation of a transient trifluoromethyl anion (or a related hypervalent siliconate species) that attacks the electrophilic carbonyl carbon of the aldehyde. semanticscholar.orgresearchgate.net This addition forms a silylated alcohol intermediate, which is then hydrolyzed to yield the final product, 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol. DFT calculations on similar systems show that this process is generally facile and highly exothermic. nih.govnih.govresearchgate.net

Ring-Opening of an Epoxide: An alternative pathway involves the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane (B1348523) by azepane. In this Sₙ2-type reaction, the amine acts as the nucleophile. rsc.orgjsynthchem.com The reaction can be catalyzed by acids or proceed under neutral or basic conditions. Under neutral or basic conditions, the amine attacks the less sterically hindered carbon of the epoxide ring. jsynthchem.comlibretexts.org For 2-(trifluoromethyl)oxirane, this would be the CH₂ carbon, leading to the desired product. Theoretical studies confirm that the attack at the less substituted carbon is kinetically favored due to lower steric hindrance and a more accessible transition state. researchgate.net The presence of the electron-withdrawing CF₃ group can influence the regioselectivity by affecting the partial charges on the epoxide carbons.

Molecular Modeling in Structure-Based Design

The structural motifs present in 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol—a chiral trifluoromethyl alcohol and a cyclic amine—make it a compound of interest for structure-based drug design. Molecular modeling techniques, such as docking and molecular dynamics simulations, are used to predict how such ligands will bind to biological targets like enzymes or receptors. nih.govnih.gov

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance a ligand's binding affinity, metabolic stability, and membrane permeability. nih.govmdpi.com In molecular modeling, the CF₃ group is known to participate in favorable interactions within protein binding pockets, including interactions with aromatic rings and non-classical hydrogen bonds. nih.govscilit.comresearchgate.net

The azepane ring provides a bulky, flexible, and lipophilic scaffold that can occupy hydrophobic pockets in a target protein. The hydroxyl and amino groups serve as key hydrogen bond donors and acceptors, forming specific interactions that anchor the ligand in the binding site. Computational methods are vital for exploring the conformational space of the ligand and predicting the most favorable binding pose, guiding the rational design and optimization of new therapeutic agents. nih.govnih.govbiorxiv.org The unique combination of features in 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol makes it a valuable scaffold for developing potent and selective modulators of biological targets.

Reactivity and Chemical Transformations of 3 Azepan 1 Yl 1,1,1 Trifluoropropan 2 Ol

Reactions at the Hydroxyl Moiety

The secondary alcohol is a key site for functionalization. Its reactivity is significantly influenced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group, which increases the acidity of the hydroxyl proton.

The hydroxyl group of fluorinated alcohols can readily participate in esterification and etherification reactions. sigmaaldrich.comrug.nl Esterification is a common transformation, often carried out using carboxylic acids or their derivatives. rug.nl For instance, enzymatic catalysis, such as with Candida rugosa lipase in supercritical carbon dioxide, has been successfully employed for the esterification of similar secondary alcohols with acetic anhydride. medcraveonline.com The reaction involves the nucleophilic attack of the alcohol onto the carbonyl carbon of an acylating agent.

Direct O-trifluoromethylation of alcohols has also emerged as an efficient method for synthesizing trifluoromethyl ethers. chemrevlett.com This can be achieved using hypervalent iodine reagents, which react with a variety of aliphatic alcohols to afford the corresponding ethers in moderate to good yields. researchgate.net

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Esterification | Acetic Anhydride | Acetate Ester |

| Esterification | Benzoic Acid | Benzoate Ester |

| Etherification | Methyl Iodide (Williamson Synthesis) | Methyl Ether |

The oxidation of the secondary alcohol in 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol would yield the corresponding ketone, 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-one. Standard oxidizing agents can be employed for this transformation. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the resulting ketone, making it more susceptible to nucleophilic attack.

Reduction of the hydroxyl group itself is not a typical pathway. However, deoxygenative functionalization of alcohols, including deoxytrifluoromethylation, represents a modern method to replace the hydroxyl group. princeton.edu This process allows for the conversion of an alcohol to an aliphatic trifluoromethyl group, C(sp3)−CF3, through metallaphotoredox-mediated reactions. princeton.edu

Transformations Involving the Azepane Nitrogen Atom

The nitrogen atom in the azepane ring is a nucleophilic and basic center, allowing for a range of chemical modifications. Azepane derivatives are significant structural motifs in many bioactive molecules. nih.govresearchgate.net

As a secondary amine derivative, the azepane nitrogen can undergo N-alkylation with alkyl halides. It can also react with acylating agents, such as acyl chlorides or anhydrides, in amidation reactions to form the corresponding N-acylazepane derivatives. The synthesis of N-polyfluoroaryl amides, for example, can be achieved in a single step under mild conditions via nucleophilic aromatic substitution. nih.gov

The synthesis of the azepane ring itself often relies on ring-closing reactions. researchgate.net Ring-closing metathesis (RCM) is one powerful technique used to form seven-membered azepine rings. researchgate.net Another approach involves the photochemical dearomative ring expansion of nitroarenes, which converts a six-membered benzene ring into a seven-membered ring system, subsequently hydrogenated to yield azepanes. researchgate.net

Conversely, ring-expansion reactions of smaller cyclic compounds, such as pyrrolidines, can be used to synthesize substituted azepanes. researchgate.net This method may involve the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile to yield the expanded azepane ring. researchgate.netnih.gov Ring contraction of bridged azepines to form dihydropyridine derivatives has also been reported, proceeding through a dihydro-4-azepinyl sulphide intermediate. rsc.org

Table 2: Examples of Azepane Ring Transformations

| Transformation | Method | Precursor Example | Product |

|---|---|---|---|

| Ring-Closing | Ring-Closing Metathesis (RCM) | Diene-substituted Isoquinoline | Benzoazepinoisoquinolinone |

| Ring-Closing | Intramolecular Cyclization | Functionalized Allenynes with Amines | Trifluoromethyl-substituted Azepine |

| Ring-Expansion | Nucleophilic opening of bicyclic intermediate | 2-(trifluoropropan-2-ol) piperidine | Trifluoromethyl azocane |

Functionalization of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is one of the most stable fluoroalkyl groups due to the high strength of the carbon-fluorine bond. princeton.edu Direct functionalization of the CF3 group in a molecule like 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is extremely challenging and not a common transformation. The C-F bond is short and strong, making the group generally inert to nucleophilic or electrophilic attack under standard conditions.

Synthetic chemistry involving the CF3 group typically focuses on its installation into a molecule rather than its subsequent modification. princeton.edu Various methods exist for the introduction of the CF3 moiety, such as the trifluoromethylation of alcohols or the addition of trifluoromethyl nucleophiles to carbonyls. researchgate.netnih.gov For instance, visible-light-induced hydroxycarboxylation of α-trifluoromethylstyrenes is a method to construct α-CF3 tertiary alcohols. rsc.org However, once incorporated, the CF3 group's primary role is to modify the electronic and steric properties of the molecule rather than to serve as a handle for further reactions.

Regio- and Chemoselective Reactions of the Compound

The reactivity of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is characterized by the presence of two primary functional groups: a secondary alcohol and a tertiary amine integrated into a seven-membered azepane ring. The close proximity of the strongly electron-withdrawing trifluoromethyl (CF₃) group to the hydroxyl group significantly influences its acidity and reactivity. This section explores the potential regio- and chemoselective transformations of this compound, drawing upon established principles for β-amino-α-trifluoromethyl alcohols. Due to a lack of specific documented research on 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol, the reactions described herein are based on analogous transformations reported for structurally similar compounds.

Chemoselective Reactions at the Hydroxyl Group

The hydroxyl group in β-amino-α-trifluoromethyl alcohols can undergo selective reactions in the presence of the amino functionality. The electron-withdrawing nature of the adjacent trifluoromethyl group enhances the acidity of the alcohol, making it more susceptible to certain transformations while potentially retarding others.

Oxidation to α-Trifluoromethyl Ketone:

One of the key chemoselective reactions is the oxidation of the secondary alcohol to the corresponding α-trifluoromethyl ketone. This transformation is a common strategy in the synthesis of biologically active compounds and peptide mimics. nih.gov Various oxidizing agents can be employed, with the choice of reagent being critical to prevent side reactions involving the tertiary amine. Mild oxidation conditions are generally preferred.

| Oxidizing Agent System | Product | Remarks |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-one | Mild conditions, compatible with the amine functionality. |

| Dess-Martin Periodinane | 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-one | Effective under neutral conditions at room temperature. |

| Pfitzner-Moffatt Oxidation (DCC, DMSO, pyridinium trifluoroacetate) | 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-one | Has been successfully used for the oxidation of similar amino alcohols. nih.gov |

O-Acylation and O-Sulfonylation:

Selective acylation or sulfonylation of the hydroxyl group can be achieved, typically under conditions that favor reaction at the less nucleophilic oxygen atom over the sterically hindered tertiary nitrogen of the azepane ring. The resulting esters and sulfonates are valuable intermediates for further transformations, such as nucleophilic substitution reactions.

| Reagent | Product Type | Reaction Conditions |

| Acyl chloride or Anhydride | O-Acyl derivative | In the presence of a non-nucleophilic base (e.g., pyridine, DMAP) |

| Sulfonyl chloride (e.g., MsCl, TsCl) | O-Sulfonyl derivative | In the presence of a tertiary amine base (e.g., triethylamine) at low temperatures |

Regioselective Reactions Involving the Amino and Hydroxyl Groups

The presence of both a nucleophilic nitrogen and an oxygen atom in the molecule raises the question of regioselectivity in reactions with electrophiles. The outcome of such reactions is often dependent on the nature of the electrophile, the reaction conditions, and the relative nucleophilicity and steric hindrance of the two sites.

Reaction with Epoxides:

The tertiary amine of the azepane ring can act as a nucleophile to open an epoxide ring. However, in the presence of a strong base, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, which could also participate in the ring-opening. In the case of β-amino-α-trifluoromethyl alcohols, the nucleophilic attack is generally expected to proceed from the nitrogen atom in the absence of a strong base. This is a known regioselective reaction for secondary amines with trifluoromethyloxirane. nih.gov

| Electrophile | Predominant Reaction Site | Product Type |

| Epoxide (e.g., propylene oxide) | Azepane Nitrogen | N-alkylated amino alcohol |

| Alkyl Halide | Azepane Nitrogen | Quaternary ammonium salt |

It is important to note that intramolecular reactions can also occur. For instance, attempts to synthesize seven-membered azepine rings through intramolecular cyclization of related bis(trifluoromethyl)carbinols have been reported to be challenging, suggesting that the formation of the azepane ring in such a manner is not always favored. uzh.ch

Chemoselectivity in Nucleophilic Additions

In reactions where 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol might be used as a chiral ligand or auxiliary, the chemoselectivity of reactions at other molecules is of interest. For example, in the nucleophilic addition of organometallic reagents to carbonyl compounds, the presence of the trifluoromethyl group and the amino alcohol moiety can influence the stereochemical outcome. Chiral α-trifluoromethyl-β-amino alcohols have been shown to improve stereoselectivity in reactions such as the addition of diethylzinc to aldehydes. mdpi.comnih.gov

The following table summarizes the expected selective transformations of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol based on the reactivity of analogous compounds.

| Reaction Type | Reagent/Conditions | Selective Functional Group | Product |

| Oxidation | Dess-Martin Periodinane | Hydroxyl | 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-one |

| Acylation | Acetyl Chloride, Pyridine | Hydroxyl | 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-yl acetate |

| N-Alkylation | Methyl Iodide | Azepane Nitrogen | 1-Methyl-1-(2-hydroxy-3,3,3-trifluoropropyl)azepanium iodide |

Synthetic Applications and Privileged Scaffold Research

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol as a Chiral Building Block

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is a valuable chiral precursor in asymmetric synthesis. Its utility stems from the presence of a stereogenic center at the C-2 position, directly attached to a metabolically robust trifluoromethyl (CF₃) group. This trifluoromethylated alcohol moiety is a key pharmacophore found in numerous biologically active molecules, prized for its ability to enhance binding affinity, metabolic stability, and bioavailability.

The compound serves as a versatile starting material for introducing the chiral trifluoromethyl carbinol unit into more complex molecular architectures. The hydroxyl and the secondary amine functionalities of the azepane ring provide orthogonal handles for a variety of chemical transformations. The synthesis of such chiral trifluoromethyl carbinols often requires specialized asymmetric methods to establish the desired stereochemistry, making pre-formed building blocks like 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol highly sought after. researchgate.net Its availability in enantiomerically pure forms allows for the stereocontrolled synthesis of target molecules, which is critical in drug discovery where enantiomers can exhibit vastly different pharmacological and toxicological profiles.

| Structural Feature | Significance as a Chiral Building Block |

|---|---|

| Chiral Center (C-2) | Enables stereoselective synthesis of optically active target molecules. Crucial for differentiating biological activity between enantiomers. |

| Trifluoromethyl (CF₃) Group | Enhances metabolic stability, modulates lipophilicity and pKa, and can participate in specific binding interactions with biological targets. |

| Hydroxyl (-OH) Group | Acts as a key synthetic handle for transformations like etherification, esterification, and Mitsunobu reactions. Can also function as a hydrogen bond donor in receptor binding. |

| Azepane Ring | Provides a flexible, seven-membered heterocyclic scaffold that can be further functionalized. The ring nitrogen acts as a nucleophile or base. |

Incorporation into Complex Heterocyclic Frameworks

The dual functionality of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol facilitates its use in constructing diverse and complex heterocyclic frameworks. The azepane nitrogen and the secondary alcohol can participate in a range of cyclization reactions to form fused, spirocyclic, or bridged ring systems. nih.gov

Synthetic strategies leveraging this building block include:

Intramolecular Cyclizations: The hydroxyl group can be converted into a leaving group, followed by nucleophilic attack from the azepane nitrogen to form bicyclic structures. Alternatively, functionalization of the nitrogen with a group bearing an electrophile can lead to cyclization via attack from the hydroxyl oxygen.

Multicomponent Reactions (MCRs): This building block is a suitable candidate for MCRs, such as the Ugi or Passerini reactions, which can rapidly generate molecular complexity from three or more starting materials in a single step. researchgate.net For instance, the azepane nitrogen can act as the amine component in an Ugi reaction to create complex peptide-like scaffolds incorporating the trifluoropropanol motif.

Ring-Expansion/Ring-Contraction Strategies: The azepane ring itself can be chemically manipulated. For example, ring-opening followed by recyclization with different tethering units can lead to novel heterocyclic systems that are not readily accessible by other means.

The incorporation of this motif is particularly valuable for creating libraries of compounds for high-throughput screening, where structural diversity is key to finding novel hits. nih.gov

Design and Synthesis of Fsp³-Rich Compounds

In contemporary drug discovery, there is a significant trend of "escaping from flatland"—moving away from planar, aromatic-rich molecules towards more three-dimensional, saturated structures. lifechemicals.com This shift is driven by the observation that compounds with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, such as enhanced solubility and reduced off-target toxicity, leading to better clinical outcomes. mdpi.com

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is an exemplary starting material for the synthesis of Fsp³-rich compounds. With its molecular formula C₉H₁₈F₃NO, all nine of its carbon atoms are sp³-hybridized, giving it an Fsp³ value of 1.0. Using this compound as a core scaffold ensures that the resulting derivatives maintain a high degree of saturation and three-dimensionality.

The synthesis of fragment libraries for fragment-based drug discovery (FBDD) has increasingly focused on Fsp³-rich molecules. dtu.dkdtu.dknih.gov Incorporating building blocks like 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol into such libraries provides fragments with desirable 3D shapes and vectors for chemical elaboration, increasing the probability of identifying high-quality hits that can be efficiently optimized into lead compounds.

Structure-Activity Relationship (SAR) Studies of Fluorinated Azepane Compounds in Lead Discovery

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. researchgate.netdrugdesign.org For compounds derived from 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol, SAR exploration focuses on systematically modifying different parts of the molecule to understand their impact on biological activity.

Key areas of modification include:

The Azepane Ring: The seven-membered ring can be substituted at various positions to probe for additional binding interactions or to modulate physical properties. The ring can also be replaced with other cyclic amines (e.g., piperidine, morpholine) to assess the impact of ring size and heteroatom content on activity. nih.gov

The Trifluoromethyl Group: While typically retained for its beneficial properties, its position could be altered, or it could be replaced by other fluorinated groups (e.g., -CHF₂, -OCF₃) to fine-tune electronic and steric effects.

The Chiral Center: The stereochemistry of the hydroxyl group is often critical. Synthesis and testing of both enantiomers can reveal stereospecific binding requirements of the target protein.

The Linker: The ethyl linker connecting the azepane and the alcohol can be lengthened, shortened, or rigidified to alter the spatial relationship between the two key motifs.

The table below outlines a hypothetical SAR exploration for a lead compound containing the fluorinated azepane motif.

| Modification Site | Structural Change | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Azepane Ring | Substitution (e.g., methyl, hydroxyl) | Increase/Decrease Potency or Selectivity | Probes for new interactions in the binding pocket; can alter conformation. |

| Ring Contraction/Expansion (e.g., piperidine, homopiperidine) | Significant change in activity | Alters the conformational flexibility and vector positioning of substituents. nih.gov | |

| Chiral Center | Inversion of Stereochemistry (R vs. S) | Loss or gain of activity | Determines the precise 3D orientation of the -OH and -CF₃ groups for target engagement. |

| Removal of Hydroxyl Group | Likely loss of activity | The -OH group is often a key hydrogen bonding moiety. drugdesign.org | |

| Trifluoromethyl Group | Replacement with -H or -CH₃ | Decreased metabolic stability and potency | The CF₃ group is crucial for blocking metabolic oxidation and for strong binding interactions. nih.gov |

| Linker | Lengthening or shortening the propyl chain | Modulation of activity | Optimizes the distance between the azepane ring and the pharmacophoric alcohol. |

Exploration of Novel Scaffolds based on the Azepane-Trifluoropropanol Motif

The azepane-trifluoropropanol motif serves as an excellent starting point for the design of novel molecular scaffolds that occupy underexplored chemical space. Diversity-oriented synthesis (DOS) strategies can be employed to transform this simple building block into a wide array of complex and diverse structures. researchgate.net

Such strategies can involve cascade reactions where a single synthetic operation leads to the formation of multiple rings and stereocenters. For example, by introducing an unsaturated tether onto the azepane nitrogen, one could initiate a cascade cyclization involving the hydroxyl group to rapidly build polycyclic frameworks. The unique conformational bias imparted by the bulky azepane ring and the stereoelectronically demanding trifluoromethyl group can be exploited to control the stereochemical outcome of these complex transformations.

The goal is to create novel core structures that present functional groups in unique three-dimensional arrangements, thereby increasing the chances of discovering unprecedented biological activities.

| Synthetic Strategy | Description | Resulting Novel Scaffold Type |

|---|---|---|

| Intramolecular [3+2] Cycloaddition | Functionalize the azepane nitrogen with an azomethine ylide precursor and the hydroxyl group with an alkene. A subsequent thermal or metal-catalyzed reaction can generate a fused polycyclic system. | Fused Azabicyclo-octane derivatives |

| Ring-Closing Metathesis (RCM) | Introduce two terminal alkene functionalities, one on the azepane ring and another attached via the hydroxyl group, to form large macrocycles or bridged bicyclic systems. dtu.dk | Bridged Azepane Macrocycles |

| Pauson-Khand Reaction | Introduce an alkyne and an alkene into the molecule to facilitate a cobalt-catalyzed reaction, forming a fused cyclopentenone ring. | Tricyclic Azepane-fused cyclopentenones |

| Pictet-Spengler Reaction | Attach an arylethyl group to the azepane nitrogen. Subsequent reaction with an aldehyde or ketone derived from the alcohol function can lead to complex fused indole-like scaffolds. | Azepano-fused Tetrahydro-β-carbolines |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting azepane with a trifluoropropanol derivative (e.g., 1,1,1-trifluoropropan-2-ol) under alkaline conditions in polar solvents like ethanol or methanol. Critical parameters include temperature control (40–80°C), stoichiometric ratios (1:1.2 azepane:trifluoropropanol), and catalyst use (e.g., KOH). Purification often involves fractional distillation or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl group splitting patterns (δ -60 to -70 ppm). NMR resolves the azepane ring protons (δ 1.5–2.5 ppm) and hydroxyl proton (δ 2.5–3.5 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refinement, with emphasis on handling fluorine’s high electron density and anisotropic displacement parameters. Data collection at low temperatures (100 K) improves resolution for hydrogen bonding involving the hydroxyl group .

Q. How can researchers ensure enantiomeric purity, and what analytical methods detect stereochemical inconsistencies?

- Methodological Answer : Chiral HPLC with columns like Chiralpak IG-3 or OD-H (mobile phase: hexane/isopropanol) separates enantiomers. Polarimetry or circular dichroism (CD) validates optical rotation ([α] values). Contradictions in reported optical activities may arise from racemization during synthesis; re-examining reaction pH and temperature minimizes this .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model the hydroxyl group’s acidity (pKa ~12–14) and trifluoromethyl’s electron-withdrawing effects. Molecular dynamics (MD) simulations assess conformational flexibility of the azepane ring, which influences binding to biological targets. Validation via experimental kinetic studies (e.g., reaction with Grignard reagents) is critical .

Q. How does the compound’s stability vary under acidic or high-temperature conditions, and what degradation products form?

- Methodological Answer : Stability studies in superacids (e.g., HF/SbF5) reveal dication formation (via NMR monitoring at δ 9.72 ppm for protonated OH). Thermal gravimetric analysis (TGA) under nitrogen shows decomposition >200°C, yielding trifluoroacetone and azepane derivatives. Degradation pathways are mapped using LC-MS/MS with electrospray ionization (ESI) .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Enzyme Assays : Competitive inhibition assays (e.g., fluorometric β-secretase tests) with IC determination.

- Receptor Binding Studies : Radioligand displacement (e.g., H-GABA receptor binding) identifies subtype selectivity.

Discrepancies may arise from assay conditions (pH, co-solvents); standardizing protocols (e.g., 0.1% DMSO) improves reproducibility .

Q. How can advanced chromatography address purity challenges specific to fluorinated intermediates?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with a C18 column (ACQUITY UPLC BEH) and 0.1% trifluoroacetic acid in water/acetonitrile gradients resolves trace impurities (e.g., unreacted azepane). Mass spectrometry (HRMS-ESI) confirms molecular ions ([M+H] m/z 226.12) and detects halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.